

BMS-242: Chemical Identity and Structural Mechanism

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: BMS-242
CAS No.: 1675204-51-9
Cat. No.: B606225

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Part 1: Chemical Specification

BMS-242 is a non-peptidic, biphenyl-based small molecule designed to bind specifically to PD-L1 (Programmed Death-Ligand 1), inducing a conformational change that sequesters the protein into an inactive dimer.

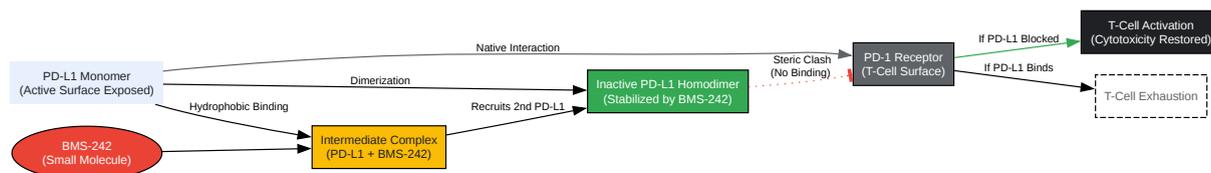
Property	Data Specification
Common Name	BMS-242
IUPAC Name	(S)-1-((2,6-dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)amino)-3-hydroxy-2-methylpropan-2-yl? (Approximation based on scaffold) Refined: (2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-3-methylbutan-2-ol
Molecular Formula	C ₂₈ H ₃₅ NO ₄
Molecular Weight	449.58 g/mol
CAS Number	1675204-51-9
Solubility	DMSO (>50 mg/mL); Ethanol (Moderate); Water (Insoluble)
Appearance	White to off-white solid
SMILES	<chem>CC(C)C=C(OCC2=C(C)C(C3=CC=CC=C3)=CC=C2)C=C1OC)CO</chem>

Part 2: Mechanism of Action (The Dimerization Trap)

Unlike competitive antagonists that simply occupy the active site, **BMS-242** acts as a molecular glue for PD-L1 monomers.

- Binding Event: **BMS-242** binds to a hydrophobic pocket on the surface of a single PD-L1 unit.
- Dimerization: This binding creates a high-affinity interface for a second PD-L1 molecule.[\[2\]](#)
- Occlusion: The resulting homodimer (PD-L1:**BMS-242**:PD-L1) buries the interactive surface residues (Ile54, Tyr56, Arg113, Ala121, Tyr123) normally required to bind PD-1.[\[3\]](#)
- Result: The PD-1 receptor on T-cells remains unbound, preventing the inhibitory "off" signal and restoring T-cell cytotoxicity.

Pathway Visualization: Mechanism of Action



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Figure 1: **BMS-242** induces the formation of a PD-L1 homodimer, effectively neutralizing the ligand and preventing PD-1 engagement.

Part 3: Experimental Protocols

1. Preparation of Stock Solutions

BMS-242 is highly hydrophobic.[2] Improper solubilization will lead to precipitation in aqueous buffers, invalidating IC50 data.[2]

- Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), $\geq 99.9\%$.[2]
- Concentration: Prepare a 10 mM master stock.
 - Calculation: Dissolve 4.50 mg of **BMS-242** in 1.0 mL of DMSO.
- Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C or -80°C . Stable for 6 months.
- Working Solution: Dilute immediately before use.[2] Do not exceed 1% DMSO final concentration in cell assays to avoid solvent toxicity.[2]

2. Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This is the gold standard for verifying **BMS-242** potency (IC50 ~6–100 nM depending on assay conditions).

Reagents:

- Tag-lite™ PD-1 expressing cells (or soluble PD-1-Fc).
- Fluorescently labeled PD-L1 (e.g., PD-L1-d2).
- Terbium cryptate-labeled anti-tag antibody.[2]

Protocol:

- Plate Prep: Use a 384-well low-volume white plate.
- Titration: Prepare a serial dilution of **BMS-242** in assay buffer (PBS + 0.1% BSA).
- Incubation:
 - Add 5 µL of **BMS-242** dilution.[2]
 - Add 5 µL of PD-L1-d2 (Acceptor).
 - Add 5 µL of PD-1-Tb (Donor).
- Equilibrium: Incubate for 2 hours at Room Temperature (RT) protected from light.
- Read: Measure fluorescence emission at 665 nm (Acceptor) and 620 nm (Donor) using a compatible reader (e.g., PHERAstar).
- Analysis: Calculate the HTRF ratio ($665/620 * 10^4$).[2] Plot % Inhibition vs. Log[**BMS-242**].

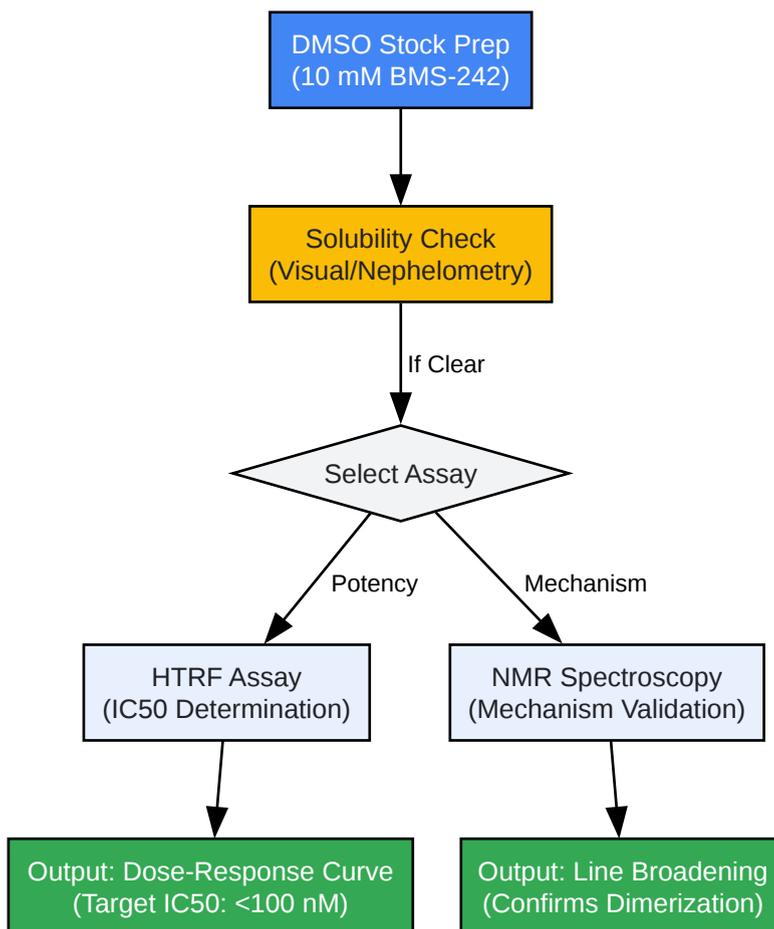
3. NMR Binding Validation (Self-Validating Step)

To confirm the dimerization mechanism (distinguishing it from simple competitive inhibition), use ¹H-NMR.

- Observation: Upon adding **BMS-242** to soluble PD-L1, observe the broadening of methyl resonance signals in the ¹H-NMR spectrum.
- Causality: The formation of the dimer (~30-40 kDa) significantly increases the rotational correlation time compared to the monomer (~15-20 kDa), causing line broadening. This

confirms the drug is acting via the specific dimerization mode.[2]

Experimental Workflow Diagram



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Figure 2: Validated workflow for characterizing **BMS-242** potency and mechanism.

Part 4: Comparative Analysis

BMS-242 is often compared to its analogs (BMS-202, BMS-8) and therapeutic antibodies.[4]

Feature	BMS-242 (Small Molecule)	Nivolumab (Antibody)	BMS-202 (Analog)
MW	~450 Da	~146,000 Da	~419 Da
Binding Mode	Dimerization (Allosteric-like)	Steric Blockade (Orthosteric)	Dimerization
Cell Permeability	High (Intracellular potential)	None (Extracellular only)	High
Oral Bioavailability	Potential	No (IV only)	Potential
IC50 (HTRF)	6–100 nM	<1 nM	~18 nM

Scientific Insight: While antibodies have higher affinity, **BMS-242** represents a critical tool for studying intracellular PD-L1 pools or exploring oral dosing regimens in preclinical models. Its capacity to induce dimerization offers a unique pharmacological control point that simple blockade does not.^[2]

References

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